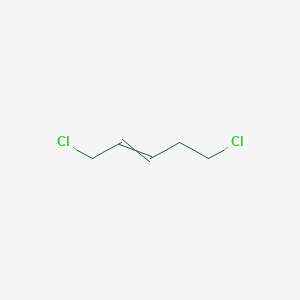
3,6-Dinitrooct-4-ene-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dinitrooct-4-ene-2,7-dione is an organic compound characterized by the presence of nitro groups and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitrooct-4-ene-2,7-dione typically involves the nitration of oct-4-ene-2,7-dione. This can be achieved through the reaction of oct-4-ene-2,7-dione with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the dinitro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dinitrooct-4-ene-2,7-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3,6-Dinitrooct-4-ene-2,7-dione is not well-documented. compounds with nitro groups are known to interact with biological molecules through various pathways, including:
Molecular Targets: Nitro compounds can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: Nitro compounds can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrotoluene: Similar in having nitro groups, but differs in the aromatic ring structure.
1,3-Dinitrobenzene: Another nitro compound with an aromatic ring, differing in the position of nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known nitro compound with three nitro groups on an aromatic ring.
Uniqueness
3,6-Dinitrooct-4-ene-2,7-dione is unique due to its conjugated diene system and the presence of nitro groups on a non-aromatic backbone
Eigenschaften
CAS-Nummer |
111725-70-3 |
|---|---|
Molekularformel |
C8H10N2O6 |
Molekulargewicht |
230.17 g/mol |
IUPAC-Name |
3,6-dinitrooct-4-ene-2,7-dione |
InChI |
InChI=1S/C8H10N2O6/c1-5(11)7(9(13)14)3-4-8(6(2)12)10(15)16/h3-4,7-8H,1-2H3 |
InChI-Schlüssel |
WLUJQLCUQRRMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C=CC(C(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


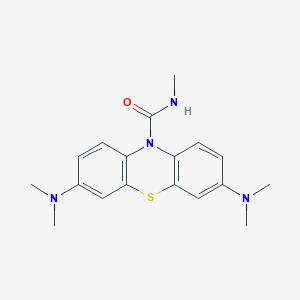
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)

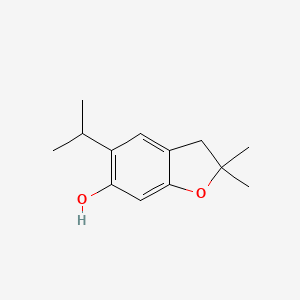
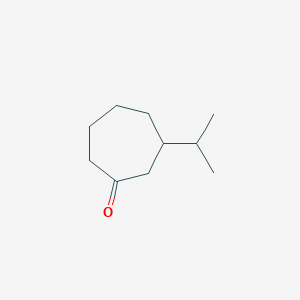


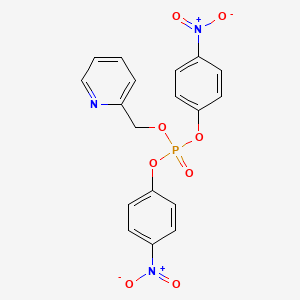
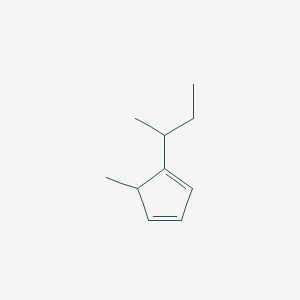

![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
